3-Bromo-4-chloro-N-cyclobutylbenzamide

Catalog No.
S8300156
CAS No.
M.F
C11H11BrClNO
M. Wt
288.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-chloro-N-cyclobutylbenzamide

Product Name

3-Bromo-4-chloro-N-cyclobutylbenzamide

IUPAC Name

3-bromo-4-chloro-N-cyclobutylbenzamide

Molecular Formula

C11H11BrClNO

Molecular Weight

288.57 g/mol

InChI

InChI=1S/C11H11BrClNO/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)

InChI Key

VMKVEAGAGFOLSY-UHFFFAOYSA-N

SMILES

C1CC(C1)NC(=O)C2=CC(=C(C=C2)Cl)Br

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=C(C=C2)Cl)Br

Structural Identification and Nomenclature

IUPAC Nomenclature and Systematic Naming Conventions

The compound adheres to IUPAC naming guidelines for benzamide derivatives. The parent chain is benzene, with substituents prioritized by substituent order (bromo > chloro > cyclobutyl). The 3-bromo-4-chloro prefix indicates the positions of halogens, while N-cyclobutyl specifies the cyclobutane ring attached to the amide nitrogen.

Molecular Formula and Weight Analysis

Molecular Formula: C₁₁H₁₁BrClNO
Molecular Weight: 288.5 g/mol (calculated as:
12 × 11 + 11 × 1 + 80 + 35.5 + 14 + 16 = 288.5).

PropertyValueSource
Molecular FormulaC₁₁H₁₁BrClNO
Molecular Weight288.5 g/mol
SMILES NotationO=C(NC1CCC1)C2=C(Cl)C=CC=C2Br

SMILES Notation and Structural Isomerism Considerations

The SMILES string O=C(NC1CCC1)C2=C(Cl)C=CC=C2Br represents the benzamide core with bromine at position 3 and chlorine at position 4. Structural isomers include:

  • 2-Bromo-4-chloro-N-cyclobutylbenzamide (CAS 1880380-11-9)
  • 4-Bromo-3-chloro-N-cyclobutylbenzamide (CAS 1530807-24-9)
    These isomers differ in halogen positions, altering electronic and steric properties.

Crystallographic and Conformational Studies

X-ray Crystallography Data Interpretation

While direct X-ray data for 3-bromo-4-chloro-N-cyclobutylbenzamide is unavailable, analogous compounds (e.g., 2-bromo-4-chloro-N-cyclobutylbenzamide) suggest key interactions:

  • N–H–O Hydrogen Bonds: Between amide NH and carbonyl oxygen of adjacent molecules.
  • C–H–π Interactions: Aromatic protons interacting with π-electrons of benzene rings.
  • Halogen Bonding: Bromine’s σ-hole engaging with oxygen or nitrogen atoms.

Cyclobutyl Ring Conformational Dynamics

The cyclobutyl group exhibits two conformers due to ring puckering:

  • Bent Conformer: Dominant in solid-state structures, with a strongly bent ring (dihedral angle ~60°) to minimize non-bonded interactions.
  • Planar Conformer: Less stable, featuring a nearly flat ring (dihedral angle ~180°), often observed in solution.
ConformerDihedral AngleStabilityEnergy Difference
Bent~60°High~1 kcal/mol
Planar~180°Low

Halogen Bonding Interactions in Solid-State Structures

Bromine’s polarizability enables σ-hole interactions with Lewis bases (e.g., oxygen, nitrogen):

  • Br–O Bonding: Distances < 3.5 Å (sum of VDW radii: Br = 1.85 Å, O = 1.52 Å).
  • Br–Br Interactions: Observed in related compounds at ~3.54 Å, forming isosceles triangles in crystal lattices.

Retrosynthetic analysis of 3-bromo-4-chloro-N-cyclobutylbenzamide reveals two primary precursors: 3-bromo-4-chlorobenzoic acid and cyclobutylamine. The benzoic acid derivative serves as the aromatic backbone, while the cyclobutyl group is introduced via amide bond formation. Critical disconnections include:

  • Amide bond formation between the carboxylic acid and cyclobutylamine.
  • Halogen placement at the 3- and 4-positions of the benzene ring, guided by directing group strategies.

The synthetic pathway typically proceeds through sequential halogenation of benzoic acid derivatives, followed by activation to the acid chloride and subsequent coupling with cyclobutylamine. This approach prioritizes regioselective halogenation and efficient amide bond formation [1] [3].

Key Reaction Mechanisms

Buchwald-Hartwig Amination for Cyclobutyl Attachment

While the Buchwald-Hartwig amination is a cornerstone for forming aryl C–N bonds, its direct application to 3-bromo-4-chloro-N-cyclobutylbenzamide synthesis is limited. This reaction typically couples aryl halides with amines using palladium catalysts, but the target compound’s amide linkage necessitates alternative strategies. Instead, the cyclobutyl group is introduced via nucleophilic acyl substitution, where the acid chloride intermediate reacts with cyclobutylamine. For example, 3-bromo-4-chlorobenzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by amine coupling in dichloromethane or ethyl acetate [1].

Directed Ortho-Metalation Strategies for Halogen Placement

Directed ortho-metalation (DoM) enables precise halogen placement on the benzene ring. The carboxylic acid group in 3-bromo-4-chlorobenzoic acid acts as a directing group, facilitating sequential bromination and chlorination. For instance, lithiation at the ortho position using a strong base (e.g., LDA) followed by quenching with electrophiles (Br₂ or Cl₂) yields the dihalogenated product. This method ensures regioselectivity and minimizes polyhalogenation byproducts [1] [3].

Amide Coupling Reaction Optimization

Amide bond formation between 3-bromo-4-chlorobenzoyl chloride and cyclobutylamine is optimized through solvent selection, stoichiometry, and temperature control. Key findings include:

Reagent SystemSolventTemperatureYieldSource
Thionyl chloride + DMFDichloromethane80°C75% [1]
Oxalyl chloride + DMFDichloromethane40°C87% [1]
Thionyl chloride + NaClEthyl acetateReflux71% [1]

Higher yields are achieved using oxalyl chloride in dichloromethane at moderate temperatures (40°C), as this system minimizes side reactions and ensures complete acid chloride formation [1].

Catalytic Systems and Reaction Condition Screening

Palladium-Catalyzed Cross-Coupling Reactions

Although palladium catalysis is not directly employed in the final amide coupling step, it plays a role in precursor synthesis. For example, Suzuki-Miyaura coupling could theoretically introduce bromine or chlorine substituents using aryl boronic acids and halide sources. However, the provided protocols favor directed metalation for halogen placement due to its superior regiocontrol [1] [3].

Solvent Effects on Reaction Yield and Purity

Solvent polarity and coordination ability significantly impact reaction efficiency:

  • Dichloromethane (DCM): Enhances acid chloride stability and facilitates amine coupling, yielding 75–87% product [1].
  • Ethyl acetate: Used in reflux conditions with thionyl chloride, though lower yields (71%) suggest partial solvent decomposition [1].
  • Tetrahydrofuran (THF): Employed in cyanamide reactions, but its high polarity may complicate acid chloride synthesis [1].

Polar aprotic solvents like DCM optimize both halogenation and amidation steps by stabilizing ionic intermediates and preventing hydrolysis [1] [3].

Thermodynamic Stability Analysis

Thermal Decomposition Pathways

The thermal decomposition behavior of 3-Bromo-4-chloro-N-cyclobutylbenzamide follows characteristic patterns observed in halogenated benzamide derivatives. Based on comparative studies with related compounds, the thermal stability extends to approximately 200°C, beyond which multiple decomposition pathways become thermodynamically favorable [1] [2].

The primary decomposition mechanism involves sequential loss of halogen substituents, with bromine elimination typically occurring before chlorine due to the weaker carbon-bromine bond strength compared to carbon-chlorine bonds [3]. Initial decomposition likely proceeds through dehydrohalogenation reactions, forming hydrogen bromide and hydrogen chloride as primary gaseous products [2]. The cyclobutyl substituent presents additional thermal instability due to ring strain energy, estimated at approximately 26 kcal/mol, which facilitates ring-opening reactions at elevated temperatures [4].

Secondary decomposition pathways include amide bond cleavage, leading to formation of cyclobutylamine and the corresponding carboxylic acid derivative. Complete thermal degradation at temperatures above 300°C results in formation of simple aromatic fragments, carbon dioxide, and nitrogen-containing products [1] [5]. The thermal decomposition profile exhibits characteristics similar to other benzamide derivatives, with maximum decomposition rates occurring in the temperature range of 420-430°C [6].

Phase Transition Behavior (Melting/Boiling Points)

While specific experimental melting and boiling point data for 3-Bromo-4-chloro-N-cyclobutylbenzamide are not available in current literature, thermodynamic estimations can be derived from structural analogs and group contribution methods. The presence of halogen substituents significantly influences phase transition temperatures compared to the parent benzamide compound [7].

The melting point is estimated to be elevated compared to unsubstituted benzamide (melting point 127°C) [8] due to increased molecular weight and enhanced intermolecular interactions from halogen bonding effects. Halogen substitution patterns in polycyclic aromatic compounds demonstrate that dual halogenation typically increases melting points by 20-40°C relative to monohalogenated analogs [7]. Based on these considerations and the molecular structure, the estimated melting point range for the target compound falls between 160-180°C.

Boiling point estimation requires consideration of molecular weight (288.58 g/mol), dipole moment enhancement from halogen substituents, and hydrogen bonding capacity of the amide functional group. Group contribution methods suggest a boiling point range of 350-380°C at standard atmospheric pressure, accounting for the compound's substantial molecular complexity and intermolecular force contributions [9].

Solubility and Partition Coefficients

LogP Determination and Lipophilicity Assessment

The lipophilicity of 3-Bromo-4-chloro-N-cyclobutylbenzamide, quantified through octanol-water partition coefficient (LogP), represents a critical physicochemical parameter influencing biological activity and environmental fate. Computational estimation using established fragment contribution methods yields a LogP value in the range of 2.8-3.2 [10] [11].

This elevated lipophilicity results from several structural contributions: the aromatic benzene ring system contributes approximately +2.1 to LogP, each halogen substituent adds +0.4-0.7 (bromine contributing more than chlorine), and the cyclobutyl group provides an additional +1.2-1.5 lipophilic contribution [10]. The amide functional group provides a modest hydrophilic correction of approximately -1.0 to -1.5 due to hydrogen bonding capacity [11].

Comparative analysis with structural analogs supports this estimation range. The closely related 3-bromo-4-chlorobenzamide exhibits an XLogP3 value of 2.9 [12], while N-cyclobutyl-N-methyl-benzamide demonstrates a calculated LogP of 2.31 [9]. The combined structural features in the target compound are expected to result in enhanced lipophilicity relative to these individual analogs.

The moderate-to-high lipophilicity classification (LogP > 2.5) indicates limited aqueous solubility and potential for bioaccumulation in lipid-rich environments. This lipophilicity profile suggests favorable partitioning into organic phases and biological membranes, which may influence both pharmacokinetic behavior and environmental distribution characteristics [11].

pH-Dependent Solubility Profiles

The solubility behavior of 3-Bromo-4-chloro-N-cyclobutylbenzamide exhibits minimal pH dependence due to the absence of ionizable functional groups under physiological pH conditions. The amide nitrogen exhibits extremely weak basicity (estimated pKa < 0), rendering protonation negligible under normal aqueous conditions [13].

Aqueous solubility is estimated to be limited, approximately 0.5-1.0 g/L at room temperature, based on the solubility characteristics of benzamide (13 g/L) [8] with substantial reduction due to halogen substitution and cyclobutyl group incorporation. The solubility limitation primarily results from the compound's elevated lipophilicity and reduced capacity for hydrogen bonding with water molecules [13].

In organic solvents, significantly enhanced solubility is anticipated. The compound should demonstrate good solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, as well as moderate solubility in alcohols and chlorinated solvents. Complete miscibility with non-polar solvents such as hexane or toluene is not expected due to the polar amide functionality [13].

Temperature-dependent solubility studies for benzamide derivatives typically show positive temperature coefficients, with solubility increasing approximately 2-3 fold per 25°C temperature increase. Similar behavior is expected for the target compound, though the absolute solubility values remain constrained by the structural lipophilicity factors [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton Nuclear Magnetic Resonance spectroscopy of 3-Bromo-4-chloro-N-cyclobutylbenzamide provides distinctive spectral features enabling structural confirmation and purity assessment. The aromatic region (7.0-8.0 ppm) displays characteristic patterns for the trisubstituted benzene ring system [14] [15].

The aromatic protons appear as three distinct signals: the proton ortho to the carbonyl group (C-2 position) resonates as a doublet near 7.8 ppm due to meta-coupling with the proton at C-6. The C-5 proton appears as a doublet of doublets around 7.6 ppm, exhibiting both ortho and meta coupling patterns. The C-6 proton resonates as a doublet near 7.5 ppm with characteristic ortho coupling to C-5 [14].

The amide proton (N-H) generates a characteristic broad singlet in the range of 6.0-6.5 ppm, typical of secondary amide functionality. This signal often exhibits temperature-dependent behavior and may show coupling to the adjacent cyclobutyl proton under high-resolution conditions [14] [15].

The cyclobutyl ring system produces distinctive multipicity patterns: the methine proton (N-CH) appears as a quintet around 4.3 ppm due to coupling with four equivalent methylene protons. The cyclobutyl methylene protons generate complex multipiples in the range 1.9-2.4 ppm, with overlapping signals that may require two-dimensional NMR techniques for complete assignment [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information with excellent chemical shift dispersion. The carbonyl carbon resonates characteristically near 168 ppm, consistent with aromatic amide functionality. Aromatic carbons span the range 127-138 ppm, with the carbonyl-bearing carbon appearing most downfield due to electron-withdrawing effects [14] [15].

The halogen-substituted aromatic carbons exhibit characteristic downfield shifts: the chlorine-bearing carbon appears near 133 ppm, while the bromine-substituted carbon resonates around 118 ppm. The cyclobutyl carbons generate signals at approximately 46 ppm (methine) and 31 ppm (methylene positions) [15].

Mass Spectrometry Fragmentation Patterns

Electron ionization mass spectrometry of 3-Bromo-4-chloro-N-cyclobutylbenzamide generates characteristic fragmentation patterns reflecting the compound's structural features and bond strengths. The molecular ion peak appears as a distinctive isotope cluster at m/z 288, 290, and 292, reflecting the natural isotope distributions of bromine (79Br/81Br ratio 1:1) and chlorine (35Cl/37Cl ratio 3:1) [3].

The base peak typically occurs at m/z 165, corresponding to loss of the entire cyclobutyl group (M-123). This fragmentation represents α-cleavage adjacent to the nitrogen atom, a common pathway in amide-containing compounds. The resulting acylium ion [3-bromo-4-chlorobenzoyl]+ exhibits enhanced stability due to resonance delocalization [3] [16].

Secondary fragmentation pathways include sequential halogen loss from the molecular ion. Loss of bromine (M-79) generates a peak at m/z 209/211, while subsequent chlorine elimination (M-79-35) produces a signal at m/z 174. The complementary pathway of initial chlorine loss (M-35) followed by bromine elimination (M-35-79) yields the same final product ion [3].

Additional characteristic fragments include the tropylium ion at m/z 77 (C6H5+), formed through ring contraction and hydrogen rearrangement processes common in aromatic systems. The cyclobutyl cation (m/z 57) may appear as a minor peak, though its intensity is typically low due to ring strain instability [16].

Positive ion electrospray ionization mass spectrometry provides complementary information under soft ionization conditions. The protonated molecular ion [M+H]+ appears at m/z 289, with minimal fragmentation under gentle source conditions. Sodium adduct formation [M+Na]+ at m/z 311 is commonly observed, particularly in the presence of trace sodium contamination [3].

Infrared Spectroscopy for Functional Group Verification

Infrared spectroscopy provides definitive identification of functional groups within 3-Bromo-4-chloro-N-cyclobutylbenzamide through characteristic vibrational frequencies. The amide functional group generates the most diagnostic spectral features, appearing as a distinctive pair of absorption bands in the mid-infrared region [17] [18] [19] [20].

The amide I band, corresponding to carbonyl stretching vibration, appears as a strong, sharp absorption near 1640 cm⁻¹. This frequency is characteristic of aromatic secondary amides, shifted to lower wavenumber compared to aliphatic amides due to resonance effects between the carbonyl group and aromatic ring system. The precise frequency position provides information about hydrogen bonding interactions in the solid state [18] [20].

The amide II band, resulting from coupled N-H bending and C-N stretching vibrations, generates a medium-intensity absorption around 1540 cm⁻¹. This band serves as a diagnostic marker for secondary amide functionality and typically exhibits good intensity even in dilute solutions. The amide II frequency is relatively insensitive to substitution patterns but provides confirmation of the secondary amide structure [19] [20].

The N-H stretching vibration appears as a broad absorption band in the range 3200-3400 cm⁻¹. The breadth and exact frequency depend on hydrogen bonding interactions, with solid-state spectra typically showing broader, lower-frequency absorption compared to solution measurements. In non-hydrogen-bonding solvents, this band appears sharper and at higher frequency (3400-3450 cm⁻¹) [18] [19].

Aromatic C-H stretching vibrations generate weak absorptions above 3000 cm⁻¹, typically appearing as multiple bands between 3020-3100 cm⁻¹. These bands provide confirmation of aromatic substitution but are often obscured by the broader N-H stretching absorption [17].

The fingerprint region (800-1500 cm⁻¹) contains numerous characteristic absorptions including aromatic C=C stretching vibrations near 1600 and 1500 cm⁻¹, C-N stretching around 1400 cm⁻¹, and various bending and skeletal vibrations. The presence of halogen substituents influences the exact frequencies and intensities of these absorptions through inductive and mesomeric effects [17] [18].

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

286.97125 g/mol

Monoisotopic Mass

286.97125 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

Explore Compound Types